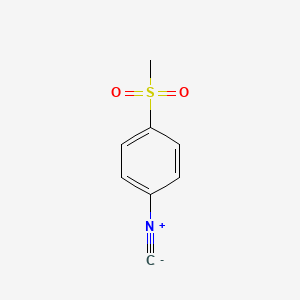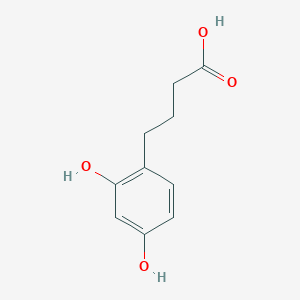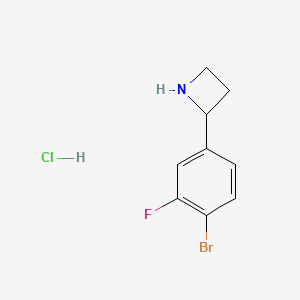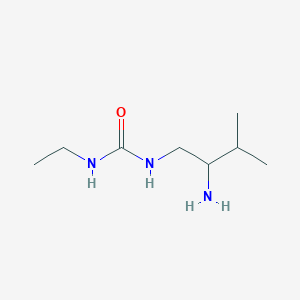
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone: is a chemical compound with the molecular formula C10H10F2O2 . Its IUPAC name is 1-(3-methoxy-4-methylphenyl)-2,2-difluoroethanone . This compound features a unique combination of functional groups, making it interesting for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-methoxy-4-methylphenol p-cresol ) with 2,2-difluoroacetyl chloride . The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using an appropriate solvent (such as dichloromethane or chloroform). Acidic or basic catalysts may be employed to facilitate the acylation process.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
Chemical Reactions Analysis
Reactivity:
Oxidation: The carbonyl group in the compound makes it susceptible to oxidation reactions.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Substitution: Lewis acids (such as AlCl) or Friedel-Crafts catalysts are commonly employed.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group leads to the corresponding alcohol.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigations into its potential pharmacological properties are ongoing.
Industry: It could find applications in materials science or as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
While there are related compounds, 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone stands out due to its specific combination of functional groups. Similar compounds include:
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
XZPNPJVBYBCDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


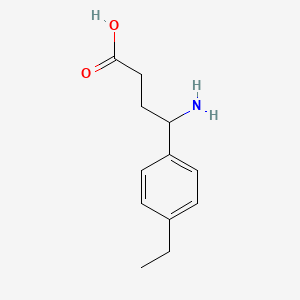

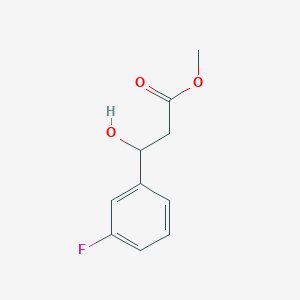

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)

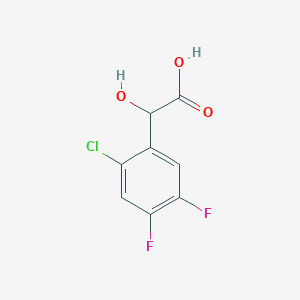
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

